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Overview
Description
The compound (4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid is a highly complex molecule. It is characterized by multiple amino and carboxyl groups, making it a potential candidate for various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. Each step would require specific reagents and conditions, such as the use of coupling agents like carbodiimides for peptide bond formation and protecting groups like tert-butyloxycarbonyl (Boc) for amino groups.
Industrial Production Methods
Industrial production of such a complex molecule would involve large-scale synthesis using automated peptide synthesizers. The process would need to be optimized for yield and purity, involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the carboxyl groups, converting them to alcohols.
Substitution: Substitution reactions might occur at the amino or carboxyl groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield corresponding oxo compounds, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and reactions.
Biology
In biology, it might serve as a substrate or inhibitor in enzymatic studies, particularly those involving proteases or other peptide-modifying enzymes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
- **(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid
- **(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid
Properties
Molecular Formula |
C74H121N23O20 |
---|---|
Molecular Weight |
1652.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H121N23O20/c1-40(2)36-53(95-67(111)48(20-10-13-33-77)89-64(108)47(19-9-12-32-76)88-62(106)46(78)18-8-11-31-75)70(114)91-50(22-15-35-85-74(82)83)65(109)90-49(21-14-34-84-73(80)81)66(110)92-51(27-29-57(79)99)68(112)93-52(28-30-58(100)101)63(107)86-41(3)60(104)94-54(37-43-16-6-5-7-17-43)71(115)96-55(39-59(102)103)69(113)87-42(4)61(105)97-56(72(116)117)38-44-23-25-45(98)26-24-44/h5-7,16-17,23-26,40-42,46-56,98H,8-15,18-22,27-39,75-78H2,1-4H3,(H2,79,99)(H,86,107)(H,87,113)(H,88,106)(H,89,108)(H,90,109)(H,91,114)(H,92,110)(H,93,112)(H,94,104)(H,95,111)(H,96,115)(H,97,105)(H,100,101)(H,102,103)(H,116,117)(H4,80,81,84)(H4,82,83,85)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
InChI Key |
DGFNFFIXALDQOS-RZBVLYPWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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